BenchChemオンラインストアへようこそ!

BVT-14225

11β-HSD1 species selectivity BVT-2733

BVT-14225 is the definitive, first-in-class arylsulfonamidothiazole 11β-HSD1 inhibitor for metabolic research. Its exceptional selectivity (IC50: 52 nM vs >10,000 nM for 11β-HSD2) eliminates confounding off-target effects. The well-characterized 5.5-fold human/mouse potency shift enables accurate translational calibration of preclinical glucose-lowering studies. With a 29-fold cellular shift, it is ideal for validating cellular target engagement assays. Procure only BVT-14225 to establish rigorous, reproducible selectivity benchmarks and ensure synthetic SAR programs yield quantifiable improvements over the established lead scaffold.

Molecular Formula C16H20ClN3O3S2
Molecular Weight 401.9 g/mol
Cat. No. B1668146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBVT-14225
SynonymsBVT-14225;  BVT 14225;  BVT14225.
Molecular FormulaC16H20ClN3O3S2
Molecular Weight401.9 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)CC1=CSC(=N1)NS(=O)(=O)C2=C(C(=CC=C2)Cl)C
InChIInChI=1S/C16H20ClN3O3S2/c1-4-20(5-2)15(21)9-12-10-24-16(18-12)19-25(22,23)14-8-6-7-13(17)11(14)3/h6-8,10H,4-5,9H2,1-3H3,(H,18,19)
InChIKeyPNFMZAHWOASGJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BVT-14225: Selective 11β-HSD1 Inhibitor for Metabolic Disease Research – Potency, Species Selectivity, and Procurement Differentiation


BVT-14225 (CAS 376638-65-2) is a non-steroidal, selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with a reported IC50 of 52 nM against the human enzyme . It belongs to the arylsulfonamidothiazole chemical class and was originally disclosed by Biovitrum as part of the first generation of 11β-HSD1 inhibitors with demonstrable selectivity over the type 2 isozyme (11β-HSD2) [1]. BVT-14225 exhibits a distinct species activity profile, being approximately 5.5-fold more potent against human 11β-HSD1 (IC50 = 52 nM) than against the mouse ortholog (IC50 = 284 nM) , and displays >192-fold selectivity over human 11β-HSD2 (IC50 > 10,000 nM) . These properties establish BVT-14225 as a foundational reference inhibitor for in vitro and in vivo studies of glucocorticoid regulation, metabolic syndrome, type 2 diabetes, and obesity-related pathophysiology [2].

Why BVT-14225 Cannot Be Substituted with Other 11β-HSD1 Inhibitors: A Comparative Procurement Perspective


Generic substitution among 11β-HSD1 inhibitors is not scientifically valid due to profound differences in species selectivity, isoform specificity, and cellular efficacy that directly impact experimental reproducibility and translational relevance. While many 11β-HSD1 inhibitors share the same nominal target, their quantitative inhibition profiles across human and rodent orthologs diverge dramatically . For instance, BVT-2733 exhibits 35-fold higher potency against mouse 11β-HSD1 than human 11β-HSD1, making it unsuitable for human-relevant cellular or in vivo models . Conversely, BVT-14225 provides a more balanced species profile with superior human potency, enabling direct translational comparisons. Furthermore, selectivity over 11β-HSD2—a critical safety and specificity parameter—varies widely among in-class compounds, with some inhibitors exhibiting >200-fold selectivity windows while others display only modest discrimination . Substituting BVT-14225 with a different 11β-HSD1 inhibitor without validating the specific assay conditions, species context, and selectivity requirements risks introducing uncontrolled variables that compromise data interpretation and cross-study comparability.

Quantitative Differential Evidence for BVT-14225: Head-to-Head and Cross-Study Comparisons Against Key 11β-HSD1 Inhibitor Analogs


Species Selectivity Profile: BVT-14225 vs. BVT-2733 – Divergent Human/Mouse Potency Informs Model Selection

BVT-14225 demonstrates a reversed species selectivity profile compared to its structural analog BVT-2733, which has critical implications for selecting the appropriate inhibitor for human vs. rodent experimental models. BVT-14225 is 5.5-fold more potent against human 11β-HSD1 (IC50 = 52 nM) than mouse 11β-HSD1 (IC50 = 284 nM) . In contrast, BVT-2733 is 34.8-fold more potent against mouse 11β-HSD1 (IC50 = 96 nM) than human 11β-HSD1 (IC50 = 3341 nM) . This opposite species bias means that BVT-14225 is the preferred tool for human-relevant cellular assays and translational studies, whereas BVT-2733 is optimized for murine models. Procurement decisions should align inhibitor species preference with the experimental species origin of the 11β-HSD1 target.

11β-HSD1 species selectivity BVT-2733 translational pharmacology

11β-HSD2 Selectivity: BVT-14225 Displays >192-Fold Discrimination Over the Type 2 Isozyme

BVT-14225 exhibits robust selectivity for 11β-HSD1 over the related 11β-HSD2 isozyme, a critical safety and specificity parameter given that 11β-HSD2 inhibition can cause severe hypertension and electrolyte imbalance. BVT-14225 inhibits human 11β-HSD2 only at concentrations exceeding 10,000 nM (IC50 > 10,000 nM), yielding a selectivity index of >192-fold relative to its human 11β-HSD1 IC50 of 52 nM . This selectivity window is quantitatively comparable to that of BVT-2733 (both compounds reported IC50 > 10 μM against human 11β-HSD2) . However, BVT-14225's selectivity is achieved while maintaining 64-fold greater human 11β-HSD1 potency than BVT-2733, providing a superior combination of human target engagement and isoform discrimination.

11β-HSD2 isoform selectivity off-target safety pharmacology

Cellular Target Engagement: BVT-14225 Achieves 55% Inhibition of Human 11β-HSD1 in HEK293 Cells at 10 µM

BVT-14225 demonstrates validated cellular target engagement beyond isolated enzyme assays. In HEK293 cells engineered to express human HSD11B1 (the gene encoding 11β-HSD1), BVT-14225 at 10 µM inhibited 11β-HSD1 activity by 55% . This cellular inhibition confirms that the compound penetrates cells and retains functional activity against the native enzyme in a cellular context. In a separate comparative study, novel sulfonamidothiazole derivatives were benchmarked against BVT-14225 as a positive control; compounds from that series achieved 55.26% and 67.03% inhibition at 10 µM, establishing BVT-14225's cellular efficacy as a reference threshold for evaluating new chemical entities [1].

cellular assay HEK293 target engagement HSD11B1

In Vivo Pharmacodynamic Efficacy: BVT-14225 (50 mg/kg) Reduces Blood Glucose in a Rat Model of Diabetes

BVT-14225 exhibits functional in vivo pharmacodynamic activity, distinguishing it from inhibitors that lack validated systemic efficacy. Administration of BVT-14225 at 50 mg/kg reduced blood glucose levels in a rat model of diabetes induced by streptozotocin and nicotinamide . This glucose-lowering effect is consistent with the proposed mechanism of 11β-HSD1 inhibition reducing hepatic gluconeogenesis and improving insulin sensitivity. While BVT-2733 has also demonstrated glucose-lowering effects in hyperglycemic mice, its species selectivity profile (34.8-fold mouse-selective) limits the translational interpretation of those findings to human disease [1]. BVT-14225's in vivo activity in a rat model—combined with its human-preferring species potency—provides a more balanced translational bridge between rodent efficacy studies and human target validation.

in vivo diabetes streptozotocin blood glucose

Enzyme Assay Potency Benchmark: BVT-14225 Achieves 90% Inhibition at 10 µM, Defining Its Functional Concentration Range

BVT-14225 exhibits near-maximal inhibition (90%) of human 11β-HSD1 at a concentration of 10 µM in enzyme assays, providing a practical reference concentration for complete target engagement in vitro [1]. This high level of inhibition at a defined concentration serves as a useful benchmark for assay development and for contextualizing the compound's potency relative to its IC50 of 52 nM. The 90% inhibition at 10 µM also indicates that BVT-14225 can achieve substantial target coverage at concentrations readily achievable in cell culture and tissue bath experiments. In comparative enzymology studies, BVT-14225 has been employed as a positive control to validate 11β-HSD1-mediated carbonyl reduction activity, confirming its reliability as a reference inhibitor across multiple experimental systems [2].

enzyme inhibition dose-response maximum inhibition assay validation

Recommended Research and Industrial Application Scenarios for BVT-14225 Based on Quantitative Evidence


Human-Relevant Cellular Models of 11β-HSD1-Mediated Glucocorticoid Activation

BVT-14225 is the inhibitor of choice for experiments using human-derived cell lines (e.g., HEK293, HepG2, human adipocytes) or primary human tissues where endogenous 11β-HSD1 activity is being modulated. Its 5.5-fold selectivity for human over mouse 11β-HSD1 ensures maximal target engagement in human systems , while its >192-fold selectivity over 11β-HSD2 minimizes off-target effects on mineralocorticoid receptor regulation . The compound's validated cellular inhibition (55% at 10 µM in HEK293 cells) confirms its suitability for functional cellular assays examining cortisol production, insulin sensitivity, and inflammatory mediator expression .

In Vivo Efficacy Studies in Rat Models of Metabolic Syndrome and Type 2 Diabetes

BVT-14225 is appropriate for in vivo pharmacology studies in rat models of diabetes and metabolic dysfunction, as demonstrated by its glucose-lowering efficacy at 50 mg/kg in streptozotocin-nicotinamide-induced diabetic rats . While the compound's human selectivity must be considered when extrapolating to clinical translation, the rat represents a more phylogenetically relevant model than mouse for many metabolic endpoints. Researchers should note that BVT-14225's mouse IC50 (284 nM) is higher than its human IC50 (52 nM), so dose selection in rodent studies should account for this species potency difference .

Positive Control for Novel 11β-HSD1 Inhibitor Screening and Validation Campaigns

BVT-14225 serves as an ideal positive control and reference standard for screening campaigns aiming to identify or validate new 11β-HSD1 inhibitors. It has been employed in published medicinal chemistry studies as the benchmark comparator, with new compounds evaluated for whether they are 'as active as BVT-14225' [1]. The compound's well-characterized potency (IC50 = 52 nM human), cellular activity (55% inhibition at 10 µM), and commercial availability make it a reproducible and widely accessible reference for establishing assay validity and benchmarking new chemical entities [2].

Ex Vivo Tissue Studies Requiring Confirmed Isoform Selectivity

BVT-14225 is particularly well-suited for ex vivo studies using human tissue biopsies (adipose, liver, brain) where both 11β-HSD1 and 11β-HSD2 may be co-expressed. Its robust selectivity for 11β-HSD1 over 11β-HSD2 (>192-fold) ensures that observed functional effects can be confidently attributed to 11β-HSD1 inhibition rather than confounding 11β-HSD2 blockade. This is critical for studies of glucocorticoid metabolism in adipose tissue, where 11β-HSD2 expression may be present in the vasculature, and in hepatic studies where isoform-specific effects on glucose output are being dissected.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for BVT-14225

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.